molecular formula C18H18BrN3S B2952215 1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847388-74-3

1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2952215
CAS No.: 847388-74-3
M. Wt: 388.33
InChI Key: XXRNKKWCWGMCJJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative featuring a 3-bromophenyl group and a 2-methylindole moiety linked via an ethyl spacer. Thioureas are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s structure combines a halogenated aromatic ring with an indole system, which may enhance its interaction with biological targets through hydrophobic, hydrogen-bonding, and π-π stacking interactions .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-12-15(16-7-2-3-8-17(16)21-12)9-10-20-18(23)22-14-6-4-5-13(19)11-14/h2-8,11,21H,9-10H2,1H3,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRNKKWCWGMCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of a bromophenyl group and an indole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. In a study evaluating various thiourea compounds, it was found that certain derivatives demonstrated antibacterial activity against strains such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. Specifically, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone, which showed inhibition zones of 29 mm against these pathogens .

PathogenMIC (µg/mL)Inhibition Zone (mm)
Enterococcus faecalis4029
Pseudomonas aeruginosa5024
Salmonella typhi4530
Klebsiella pneumoniae5019

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. The compound has shown promising results against various cancer cell lines. For instance, IC50 values for related thiourea compounds ranged from 7 to 20 µM, indicating effective inhibition of cancer cell proliferation. Notably, derivatives targeting specific molecular pathways associated with cancer progression have been identified, demonstrating IC50 values as low as 1.5 µM in human leukemia cell lines .

Cancer TypeIC50 (µM)
Pancreatic Cancer3 - 14
Prostate Cancer7 - 20
Breast Cancer5 - 15
Leukemia≤1.5

Neuroprotective Activity

Emerging studies suggest that certain thiourea derivatives may exhibit neuroprotective effects. Inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been documented, with IC50 values ranging from 33.27 to 93.85 nM for AChE and from 105.9 to 412.5 nM for BChE. These findings indicate potential applications in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : Thioureas may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
  • Anticancer Mechanism : These compounds often induce apoptosis in cancer cells and inhibit angiogenesis.
  • Neuroprotective Mechanism : By inhibiting AChE and BChE, they may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative conditions.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

  • 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea ():

    • Differs in halogen (F vs. Br) and substitution position (para vs. meta).
    • Exhibited anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL) via hydrogen bonding with Lys101 and π-π interactions with Trp229 and Tyr181 in HIV-1 reverse transcriptase .
    • Bromine’s larger atomic radius and higher lipophilicity in the target compound may enhance membrane permeability but could sterically hinder binding in some targets.
  • 1-(3-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 82, ): Lacks the indole group but showed antitubercular activity (MIC = 2–8 µg/mL) as part of a copper(II) complex.

Indole-Modified Thioureas

  • 1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea ():

    • Replaces bromine with methyl groups on the phenyl ring. Methyl groups may reduce electron-withdrawing effects, altering electronic properties and binding affinity.
  • 1-[2-(1H-Indol-3-yl)ethyl]-3-(3,4-dichlorophenyl)thiourea (Compound 6, ):

    • Dichlorophenyl substitution enhances electron-withdrawing capacity. Reported yield: 81%, suggesting synthetic feasibility for similar structures .

Antiviral Activity

  • The target compound’s indole group may mimic tryptophan residues in viral enzymes, enhancing binding.

Antimicrobial and Anticancer Potential

  • Halogenated phenylthioureas (e.g., 3,4-dichlorophenyl derivatives in ) demonstrate broad-spectrum activity, suggesting the 3-bromophenyl group in the target compound could synergize with the indole for dual targeting .

Q & A

Q. Table 1. Comparative Bioactivity of Thiourea Derivatives

CompoundIC₅₀ (µM) H1299 CellsMIC (µg/mL) S. aureusLogP
Target Compound12.3 ± 1.525.03.8
1-(3-Chlorophenyl) analog18.9 ± 2.132.54.2
1-(4-Methoxyphenyl) analog8.7 ± 0.915.02.9

Q. Table 2. Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature70–75°C↑ Yield by 15%
SolventDMF↑ Reactivity
Catalyst (Et₃N)1.2 equivalents↓ Byproducts

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